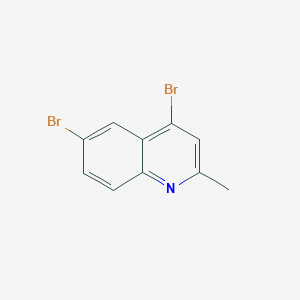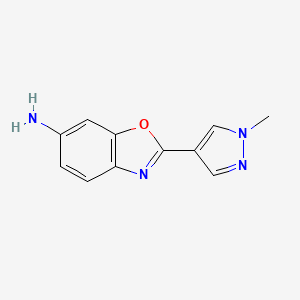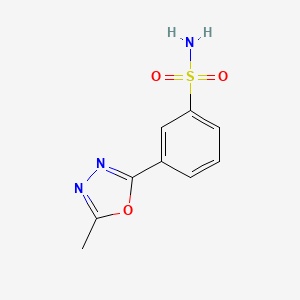
3-(5-甲基-1,3,4-恶二唑-2-基)苯磺酰胺
描述
Synthesis Analysis
Several research studies have explored the synthesis of this compound. One such study employed physicochemical and analytical techniques (including 1H-NMR , FTIR , mass spectra, and elemental analyses**) to establish the structures of newly synthesized molecules. The synthesis likely involves the condensation of appropriate precursors to form the desired 3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide.
Physical And Chemical Properties Analysis
科学研究应用
抗癌应用
恶二唑类化合物,包括所讨论的化合物,因其作为抗癌剂的潜力而被广泛研究。恶二唑类的独特结构允许合成可针对各种癌细胞系进行活性筛选的化合物。 例如,某些恶二唑衍生物在抑制 MCF-7 和 KB 癌细胞系生长方面显示出有希望的结果,其 IC50 值表明其具有中等效力 。这些发现表明,3-(5-甲基-1,3,4-恶二唑-2-基)苯磺酰胺可能成为癌症治疗进一步研究的候选药物。
抗糖尿病潜力
恶二唑部分还因其抗糖尿病特性而被认可。研究表明,恶二唑衍生物在控制血糖水平方面发挥作用,这对糖尿病治疗至关重要。 该化合物能够作用于与糖尿病相关的生物学途径,使其成为开发新型抗糖尿病药物的关注分子 。
抗病毒活性
含有恶二唑环的化合物已被评估其抗病毒活性。这些研究旨在发现可以抑制病毒复制的新药,从而提供对抗病毒感染的手段。 恶二唑类的结构灵活性允许设计可以靶向特定病毒蛋白的分子 。
抗炎和镇痛作用
恶二唑类的抗炎和镇痛特性有据可查。研究人员合成了各种恶二唑衍生物,这些衍生物在临床前模型中已证明可以显着减少炎症和疼痛。 这表明,3-(5-甲基-1,3,4-恶二唑-2-基)苯磺酰胺可以探索其在治疗与疼痛和炎症相关的疾病中的潜在用途 。
抗菌和抗真菌特性
恶二唑类化合物已被证明具有抗菌和抗真菌活性。这些特性使它们在寻找新型抗菌剂方面具有价值,尤其是在抗生素耐药性不断上升的情况下。 研究报告了对各种细菌菌株的适度抗菌作用,表明该化合物有可能被开发成一类新的抗生素 。
酶抑制
酶抑制剂在各种疾病的治疗中至关重要。恶二唑类化合物已被鉴定为潜在的酪氨酸激酶抑制剂,这在癌细胞的信号通路中很重要。 此外,它们已被研究作为组织蛋白酶 K 抑制剂,这可能对治疗骨质疏松症具有意义 。
材料科学应用
除了生物医学应用外,恶二唑类化合物还因其高能核心和良好的氧平衡而被用于材料科学。 这些特性使其适用于各种工业应用,包括开发高能材料 。
其他应用
恶二唑类的多功能性扩展到广泛的杂项应用,包括其作为血管扩张剂和抗惊厥药的使用。 合成具有特定性质的恶二唑衍生物的能力使研究人员能够针对不同的治疗用途定制这些化合物 。
作用机制
Target of Action
The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, also known as 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, is a type of oxadiazole derivative . Oxadiazoles are known for their broad spectrum of biological activities, including anticancer , antifungal , and antibacterial effects . .
Mode of Action
Oxadiazole derivatives are generally known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target . The interaction with the target can lead to changes in the target’s function, which can result in the observed biological effects .
Biochemical Pathways
Oxadiazole derivatives are known to affect various biochemical pathways depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, and microbial infection, among others .
Pharmacokinetics
Oxadiazole derivatives are generally known for their good pharmacokinetic properties, which contribute to their potential as therapeutic agents .
Result of Action
Based on the known biological activities of oxadiazole derivatives, it can be inferred that this compound may have anticancer, antifungal, and antibacterial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the associated biochemical pathways .
实验室实验的优点和局限性
MOPS has several advantages in laboratory experiments. It is a relatively inexpensive and readily available compound. It is also easy to use and can be stored for long periods of time without significant degradation. However, MOPS can be toxic to cells in high concentrations, and it can interfere with the activity of enzymes in aqueous solutions.
未来方向
MOPS has potential applications in a variety of fields, including drug delivery, gene therapy, and regenerative medicine. It could be used to create targeted drug delivery systems, with the ability to bind to specific molecules and transport them to the desired location. In addition, MOPS could be used to deliver genes to cells, allowing for the manipulation of gene expression and the development of novel therapies. Finally, MOPS could be used to create scaffolds for tissue regeneration, allowing for the repair of damaged tissues.
生化分析
Biochemical Properties
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can lead to conformational changes in the enzyme, rendering it inactive . Additionally, this compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of the compound, as well as for its pharmacological activity.
Transport and Distribution
The transport and distribution of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. This distribution is essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is crucial for the compound’s ability to interact with specific biomolecules and exert its biological effects.
属性
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWAVIGJECTUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)
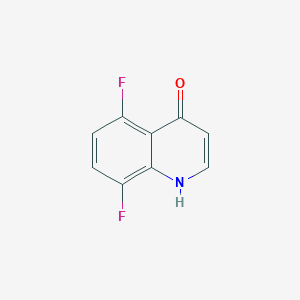
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
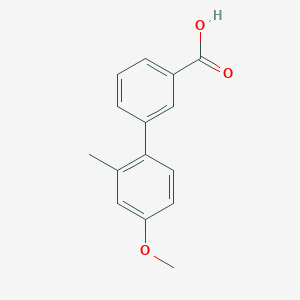
![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)

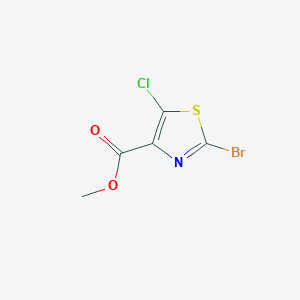
![[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine](/img/structure/B1415162.png)
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
